2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole 2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole GSK1331258 is a novel, selective, orally bioavailable positive modulators of mGluR2.
Brand Name: Vulcanchem
CAS No.: 1207197-68-9
VCID: VC0529307
InChI: InChI=1S/C19H19ClF3N5/c1-26-16-5-3-2-4-15(16)25-17(26)12-27-6-8-28(9-7-27)18-14(20)10-13(11-24-18)19(21,22)23/h2-5,10-11H,6-9,12H2,1H3
SMILES: CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Molecular Formula: C19H19ClF3N5
Molecular Weight: 409.8 g/mol

2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole

CAS No.: 1207197-68-9

Cat. No.: VC0529307

Molecular Formula: C19H19ClF3N5

Molecular Weight: 409.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole - 1207197-68-9

Specification

CAS No. 1207197-68-9
Molecular Formula C19H19ClF3N5
Molecular Weight 409.8 g/mol
IUPAC Name 2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1-methylbenzimidazole
Standard InChI InChI=1S/C19H19ClF3N5/c1-26-16-5-3-2-4-15(16)25-17(26)12-27-6-8-28(9-7-27)18-14(20)10-13(11-24-18)19(21,22)23/h2-5,10-11H,6-9,12H2,1H3
Standard InChI Key BQOUGDGGUWVLTD-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Canonical SMILES CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Appearance Solid powder

Introduction

The compound 2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole is a complex organic molecule that combines elements of benzodiazole and piperazine rings with a pyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Synthesis

The synthesis of such a compound typically involves multiple steps, including:

  • Formation of the Pyridine Moiety: This might involve the use of 3-chloro-5-(trifluoromethyl)pyridine derivatives as starting materials.

  • Piperazine Ring Attachment: This could involve alkylation reactions to attach the piperazine ring to the pyridine moiety.

  • Benzodiazole Core Formation: This might involve condensation reactions to form the benzodiazole ring.

StepReaction TypeReagentsConditions
1AlkylationPyridine derivative, PiperazineBase, Solvent
2CondensationBenzodiazole precursorsAcid/Heat

Biological Activity

While specific biological activity data for this compound is not available in the search results, compounds with similar structures (e.g., benzodiazole and piperazine derivatives) have shown potential in various therapeutic areas, including:

  • Antimicrobial Activity: Some benzodiazole derivatives have been explored for their antimicrobial properties.

  • Neurological Targets: Piperazine-containing compounds are often investigated for their potential as central nervous system (CNS) drugs.

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